molecular formula C18H17BrFNO2 B1324851 4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone CAS No. 898791-80-5

4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone

Cat. No.: B1324851
CAS No.: 898791-80-5
M. Wt: 378.2 g/mol
InChI Key: JKBSHLNYGPEEMK-UHFFFAOYSA-N
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Mechanism of Action

Comparison with Similar Compounds

4-Bromo-3-fluoro-3’-morpholinomethyl benzophenone can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position and type of substituents attached to the benzophenone core. The uniqueness of 4-Bromo-3-fluoro-3’-morpholinomethyl benzophenone lies in its specific combination of bromine, fluorine, and morpholinomethyl groups, which confer distinct chemical and biological properties .

Biological Activity

4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone, with the molecular formula C18H17BrFNO2, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

The compound features a complex structure that includes a bromine atom, a fluorine atom, and a morpholinomethyl group attached to a benzophenone core. Its molecular weight is 378.24 g/mol. The presence of halogens and the morpholine group suggests potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate activities related to cell signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

Anticancer Potential

Research has indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, compounds in the same family have shown cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. A study demonstrated that related compounds could inhibit cell proliferation effectively, with IC50 values ranging from 4.64 µM to 9.22 µM across different cell lines .

CompoundCell LineIC50 (µM)Observations
4-Bromo-3-fluoro...HeLa9.22Significant growth inhibition
4-Bromo-3-fluoro...MCF-78.47Increased cytotoxicity over time
BPUJurkat4.64Effective cell cycle arrest

Anti-inflammatory Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. Studies on structurally similar compounds have shown reductions in pro-inflammatory cytokines such as IL-6 and TNF-α in various cellular models . This highlights the potential for therapeutic applications in inflammatory diseases.

Case Studies

  • Cytotoxicity Assessment : In vitro studies using MTT assays revealed that this compound significantly reduced the viability of cancer cells after 48 and 72 hours of treatment. The growth inhibition increased with prolonged exposure, indicating its potential as an effective anticancer agent.
  • Cell Cycle Analysis : Flow cytometry analysis demonstrated that treatment with this compound led to cell cycle arrest in the sub-G1 phase in Jurkat cells, suggesting induction of apoptosis as a mechanism of action .

Research Applications

The compound is being investigated for various applications:

  • Medicinal Chemistry : As a potential lead compound for developing new anticancer drugs.
  • Biochemical Studies : To explore interactions with biomolecules and understand its mechanism at the molecular level.
  • Material Science : Utilized as a building block for synthesizing advanced materials due to its unique chemical properties.

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNO2/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBSHLNYGPEEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643092
Record name (4-Bromo-3-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-80-5
Record name (4-Bromo-3-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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